molecular formula C18H17ClO4 B11995676 (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11995676
M. Wt: 332.8 g/mol
InChI Key: KLMMUYXZWHIJCG-RMKNXTFCSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 2,4,6-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in research to develop new pharmaceuticals and therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound may also inhibit enzymes or receptors involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
  • (2E)-3-(4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one may exhibit unique biological activities due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The trimethoxyphenyl group also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17ClO4/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6+

InChI Key

KLMMUYXZWHIJCG-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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